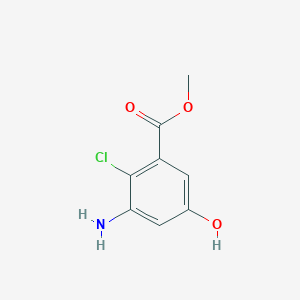
Methyl heptylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl heptylglycinate is a chemical compound with the molecular formula C₇H₁₅NO₂. It is an ester derivative of glycine.
- The compound is a colorless to pale yellow liquid that is soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. its solubility in water is relatively poor.
- This compound is used in various applications, including organic synthesis, pharmaceuticals, and insecticides.
Vorbereitungsmethoden
- There are several synthetic routes to prepare methyl heptylglycinate:
- One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.
- Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.
- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Analyse Chemischer Reaktionen
- Methyl heptylglycinate can undergo various reactions:
- Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.
- Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.
- Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.
- Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
- Methyl heptylglycinate has diverse applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.
Insecticides: It plays a role in the production of insecticides and acaricides.
Wirkmechanismus
- The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.
- In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Methyl heptylglycinate is unique due to its seven-carbon alkyl chain attached to the glycine moiety.
- Similar compounds include other glycine esters, such as methyl glycinate (shorter alkyl chains) and ethyl glycinate (ethyl ester of glycine).
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
methyl 2-(heptylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
PACJTEBUEVKJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)



![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)


